4-Amino-6-fluoropyridin-2(1H)-one
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Overview
Description
4-Amino-6-fluoropyridin-2(1H)-one is a chemical compound with the CAS Number: 105252-99-1. It has a molecular weight of 128.11 and its IUPAC name is 4-amino-6-fluoro-2(1H)-pyridinone . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in ethanol at 70°C for 15 hours . Another synthesis method involves a reaction with N-iodo-succinimide in acetic acid at 0 - 20°C for 1 hour .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5FN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9) and the InChI key is JXVOJRFIZVMYKD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a brown solid . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -7.4 cm/s . Its water solubility is 18.3 mg/ml; 0.143 mol/l, which classifies it as very soluble .Scientific Research Applications
Fluorinated Compounds in Therapy Personalisation
Fluorinated compounds, such as those related to "4-Amino-6-fluoropyridin-2(1H)-one," are explored in pharmacogenetics for personalising therapy with antifolate and fluoropyrimidine agents. The review by De Mattia and Toffoli (2009) discusses the role of genetic polymorphisms in modulating the clinical outcomes of therapies involving antifolate and fluoropyrimidine, highlighting the complexity of genetic factors in treatment efficacy and toxicity (De Mattia & Toffoli, 2009).
Metallation of Heteroaromatic Compounds
Research on the metallation of π-deficient heteroaromatic compounds, such as 3-fluoropyridine, by Marsais and Quéguiner (1983), showcases the advancements in regioselective metallation. This process is crucial for synthesizing various substituted pyridines, demonstrating the importance of fluorinated pyridines in organic synthesis (Marsais & Quéguiner, 1983).
Spin Label Studies in Peptides
The use of spin labels in peptides, as reviewed by Schreier et al. (2012), provides insight into the application of fluorinated amino acids like TOAC in studying peptide structure and dynamics. These studies are foundational for understanding peptide interactions with membranes and other biological molecules (Schreier et al., 2012).
Fluorine in Protein Design
Buer and Marsh (2012) discuss the integration of fluorinated amino acids into proteins to enhance their stability and biological properties. This review highlights the potential of fluorinated compounds in creating proteins with novel functionalities, underscoring the relevance of compounds like "this compound" in bioengineering and protein design (Buer & Marsh, 2012).
Safety and Hazards
The safety information for 4-Amino-6-fluoropyridin-2(1H)-one indicates that it may be harmful if swallowed and it causes eye irritation . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-amino-6-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOJRFIZVMYKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105252-99-1 |
Source
|
Record name | 4-amino-6-fluoro-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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